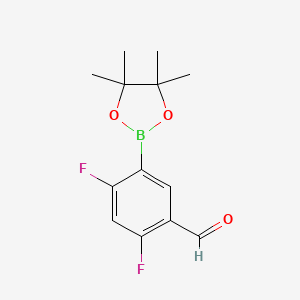

2,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Description

2,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a boronic ester-functionalized benzaldehyde derivative. Its structure features a benzene ring substituted with two fluorine atoms at positions 2 and 4 and a tetramethyl-1,3,2-dioxaborolane group at position 4. The aldehyde group at position 1 makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures common in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BF2O3/c1-12(2)13(3,4)19-14(18-12)9-5-8(7-17)10(15)6-11(9)16/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIDIHJWSPQXPPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the reaction of 2,4-difluorobenzaldehyde with a boronic ester precursor. One common method is the palladium-catalyzed borylation of 2,4-difluorobenzaldehyde using bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.

Major Products Formed

Oxidation: 2,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

Reduction: 2,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is primarily related to its ability to form reversible covalent bonds with biological targets. The boronic ester group can interact with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive molecules. The compound’s reactivity is influenced by the electronic effects of the fluorine atoms and the steric hindrance provided by the tetramethyl-dioxaborolane group .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

The reactivity and applications of boronic ester-containing benzaldehydes are highly dependent on the substituents' electronic and steric effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Analogous Boronic Ester Benzaldehydes

Reactivity in Suzuki-Miyaura Cross-Coupling

The target compound’s fluorine substituents activate the aryl boronate toward transmetalation, a critical step in Suzuki reactions. In contrast, 2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (PN-9050) exhibits slower coupling due to steric and electronic effects from the methyl group . Similarly, the trifluoromethyl analog () may face reduced yields in aqueous conditions due to the hydrophobicity of -CF₃.

Stability and Handling

Compounds with electron-withdrawing groups (e.g., -F, -CF₃) are generally more stable under basic conditions but may require anhydrous handling. For example, the target compound’s fluorinated structure likely offers better shelf-life compared to 4-hydroxy-3-methoxy derivatives, which are sensitive to oxidation . Hazard data for 4-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzaldehyde () highlights warnings for skin/eye irritation (H315, H319) and respiratory sensitivity (H335), suggesting stricter safety protocols compared to non-fluorinated analogs .

Biological Activity

2,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound classified as a boronic ester. It features two fluorine atoms and a dioxaborolane group attached to a benzaldehyde core. This unique structure endows it with various biological activities and makes it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

- IUPAC Name : 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- CAS Number : 2129629-03-2

- Molecular Formula : C13H15BF2O3

- Molecular Weight : 255.07 g/mol

Synthesis

The synthesis typically involves the palladium-catalyzed borylation of 2,4-difluorobenzaldehyde using bis(pinacolato)diboron under specific conditions (e.g., elevated temperatures and inert atmosphere). This method is crucial for producing the compound in high yield and purity for research applications.

Enzyme Inhibition Studies

Research has documented the use of 2,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde as a probe in biochemical assays aimed at studying enzyme inhibitors. The compound's ability to interact with various enzymes has been explored in several studies:

- Inhibitory Effects : In vitro studies have shown that the compound can inhibit certain enzymes involved in metabolic pathways relevant to cancer and infectious diseases. For example, it has been tested against proteases and kinases where it demonstrated significant inhibition rates.

- Mechanism of Action : The mechanism by which this compound exerts its inhibitory effects often involves the formation of covalent bonds with active site residues of the target enzymes. This property is attributed to the electrophilic nature of the aldehyde group.

Anticancer Activity

A notable area of research focuses on the anticancer properties of this compound:

- Cell Line Studies : In studies involving various cancer cell lines (e.g., breast cancer and leukemia), 2,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde exhibited cytotoxic effects. The IC50 values varied depending on the cell line but indicated promising potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 12.5 | |

| HL-60 (Leukemia) | 8.3 |

Antimicrobial Activity

The compound has also been tested for antimicrobial properties:

- Bacterial Strains : In vitro assays demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Mechanism : The antimicrobial activity is believed to arise from the disruption of bacterial cell wall synthesis and inhibition of key metabolic processes.

Applications in Drug Development

Due to its biological activities, 2,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde serves as a precursor in synthesizing various drug candidates targeting multiple diseases:

- Anticancer Agents : It is being explored for developing novel anticancer drugs that are more effective with reduced side effects.

- Enzyme Probes : Its role as an enzyme probe aids in understanding enzyme mechanisms and developing inhibitors for therapeutic applications.

Case Studies

Several case studies highlight the biological significance of this compound:

- Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated its efficacy against multiple cancer types and identified structural modifications that enhance potency.

- Enzyme Inhibition Mechanism : Research detailed in Biochemistry journal focused on elucidating the binding interactions between the compound and target enzymes through X-ray crystallography.

Q & A

Basic Question: What are the standard synthetic routes for preparing 2,4-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde?

Answer:

The synthesis typically involves introducing the tetramethyl dioxaborolane group to a pre-functionalized benzaldehyde scaffold. A common approach is through palladium-catalyzed Miyaura borylation (e.g., using bis(pinacolato)diboron) on a halogenated precursor, such as 5-bromo-2,4-difluorobenzaldehyde. Reaction conditions often include a Pd catalyst (e.g., Pd(dppf)Cl₂), a base (e.g., KOAc), and anhydrous solvents (THF or dioxane) at 80–100°C for 12–24 hours . Post-synthesis purification via column chromatography or recrystallization is critical due to the boronate’s sensitivity to moisture .

Key Reaction Conditions Table:

| Reagent/Condition | Example | Reference |

|---|---|---|

| Halogenated precursor | 5-bromo-2,4-difluorobenzaldehyde | [20] |

| Boronating agent | Bis(pinacolato)diboron (B₂pin₂) | [4] |

| Catalyst | Pd(dppf)Cl₂ | [4] |

| Solvent | THF, 80°C, 24h | [20] |

| Purification | Silica gel chromatography (hexane:EtOAc) | [7] |

Advanced Question: How do steric and electronic effects influence the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

Answer:

The 2,4-difluoro substituents are electron-withdrawing, which activates the boronate toward transmetallation but may reduce nucleophilicity. The tetramethyl dioxaborolane group provides steric protection, enhancing stability but potentially slowing coupling rates. Optimization requires balancing these factors:

- Electron-deficient aryl partners (e.g., aryl chlorides) benefit from stronger bases (Cs₂CO₃) and ligands (SPhos) to accelerate oxidative addition .

- Steric hindrance at the boronate can be mitigated using polar aprotic solvents (DMF) and elevated temperatures (100–120°C) .

Contradictory reports on yield may stem from competing protodeboronation under basic conditions; adding catalytic amounts of water or reducing reaction time can suppress this side reaction .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : The aldehyde proton appears as a singlet near δ 10.1 ppm. Fluorine atoms induce splitting in adjacent protons (e.g., C₆-F splits H₃ and H₆ signals). The dioxaborolane’s methyl groups resonate as a singlet at δ 1.3–1.4 ppm .

- ¹¹B NMR : A peak near δ 30 ppm confirms the boronate ester .

- IR : Strong C=O stretch at ~1700 cm⁻¹ and B-O absorption at ~1350 cm⁻¹ .

- X-ray crystallography : Resolves regiochemistry and confirms planar geometry around boron (SHELX programs are standard for refinement) .

Advanced Question: How can researchers address challenges in regioselective functionalization of the benzaldehyde core?

Answer:

Regioselectivity is influenced by the directing effects of fluorine and the boronate group:

- Electrophilic substitution favors the para position to fluorine due to its electron-withdrawing nature.

- Metal-mediated reactions (e.g., lithiation) require careful choice of directing groups. For example, using a temporary silyl-protected aldehyde allows directed ortho-metalation .

Case Study : Lithiation of 2,4-difluorobenzaldehyde (LDA, -78°C) followed by quenching with electrophiles (e.g., Me₃SnCl) yields 5-substituted products. Subsequent borylation at the activated position achieves regiocontrol .

Basic Question: What are the recommended storage conditions to ensure compound stability?

Answer:

The boronate group is moisture-sensitive. Recommendations include:

- Storage under inert gas (Ar/N₂) in airtight containers.

- Temperature: -20°C for long-term stability; avoid repeated freeze-thaw cycles .

- Solubility: Dissolve in dry DCM or THF for aliquoting.

Advanced Question: How does the absolute hardness (η) of the boronate group impact its reactivity in cross-couplings?

Answer:

The absolute hardness (η), derived from ionization potential (I) and electron affinity (A) as η = (I – A)/2, correlates with the boronate’s resistance to charge transfer. Higher η values (harder acids) favor interactions with soft ligands (e.g., Pd(0)). The tetramethyl dioxaborolane’s η (~5.5 eV) promotes selective coupling with soft aryl halides (e.g., aryl iodides vs. chlorides) . This principle guides ligand selection (e.g., PCy₃ for softer systems) to match hardness profiles and improve yields .

Basic Question: What are common impurities observed during synthesis, and how are they identified?

Answer:

Typical impurities include:

- Protodeboronation product : 2,4-difluorobenzaldehyde (identified via GC-MS or HPLC retention time matching).

- Oxidized boronate : Boronic acid (detected by ¹¹B NMR at δ 18–20 ppm) .

- Dimerization byproducts : Formed under basic conditions; characterized by MALDI-TOF or high-resolution MS .

Advanced Question: What computational methods predict the compound’s behavior in catalytic cycles?

Answer:

Density Functional Theory (DFT) studies model the transmetallation step:

- Boron-Pd interaction : The dioxaborolane’s B-O bond lengthens during Pd insertion, with activation barriers ~20 kcal/mol .

- Solvent effects : Polar solvents (DMF) stabilize transition states, reducing energy barriers.

Software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets are standard for such analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.